molecular formula C11H14N4O2 B15113495 2-{[(1,4-Dioxan-2-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile

2-{[(1,4-Dioxan-2-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile

Katalognummer: B15113495
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: MKQTYMVIKQXRFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dioxane moiety and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the annulation and cyclization steps to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.

Wirkmechanismus

The mechanism of action of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H14N4O2

Molekulargewicht

234.25 g/mol

IUPAC-Name

2-[1,4-dioxan-2-ylmethyl(methyl)amino]pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H14N4O2/c1-15(7-10-8-16-4-5-17-10)11-13-3-2-9(6-12)14-11/h2-3,10H,4-5,7-8H2,1H3

InChI-Schlüssel

MKQTYMVIKQXRFH-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1COCCO1)C2=NC=CC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.